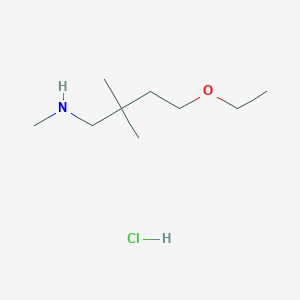

(4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride

Description

(4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride is a tertiary amine hydrochloride characterized by a butyl backbone substituted with an ethoxy group at position 4, two methyl groups at position 2, and a methylamine moiety at the terminal position. Its molecular formula is C₉H₂₂ClNO (calculated based on IUPAC nomenclature). The compound is synthesized via hydrochlorination of the corresponding free base, likely using HCl in dioxane, a method common for amine salt formation .

Properties

IUPAC Name |

4-ethoxy-N,2,2-trimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO.ClH/c1-5-11-7-6-9(2,3)8-10-4;/h10H,5-8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEYZJFRMVKNDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(C)(C)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation and Esterification Approaches

One common approach starts with a precursor containing a hydroxy or halogen functional group on a butyl or benzyl framework. The alkylation involves reacting this precursor with ethoxy-containing reagents under basic conditions.

-

- Bases such as sodium hydride, potassium hydroxide, or potassium carbonate are used in 1.1 to 2.0 equivalents relative to the starting material.

- Solvents include polar aprotic solvents like N,N-dimethylformamide, dimethyl sulfoxide, acetone, or dichloromethane.

- Reaction temperatures range from room temperature to reflux for 0.5 to 2 hours to ensure complete conversion.

-

- Dropwise addition of 1.2 to 1.8 equivalents of an alkylating agent to the precursor solution containing the base.

- Reflux and stirring for 0.5 to 2 hours.

- Extraction with solvents such as chloroform or ethyl acetate to isolate the intermediate product.

This method ensures efficient formation of the ethoxy-substituted intermediate, which is critical for further amination steps.

Amination and Reduction

The methylamine group is introduced via nucleophilic substitution or reductive amination using methylamine derivatives or dimethylaminoethyl chlorides.

Catalysts and Reducing Agents:

- Metal catalysts such as cobalt(II) sulfate, copper(II) sulfate pentahydrate, or samarium(II) chloride are employed in catalytic amounts (0.05 to 0.2 equivalents).

- Sodium borohydride is used as a reducing agent in 3.0 to 5.5 equivalents to facilitate reduction of intermediates to the amine.

-

- The intermediate is dissolved in ethanol or methanol.

- Metal catalyst is added dropwise and stirred for 20 to 40 minutes.

- Sodium borohydride is then added, and the mixture is refluxed for 15 to 25 hours.

- The product is extracted with dichloromethane or ethyl acetate and purified.

This combined esterification and reduction approach allows for a streamlined synthesis with high yield and purity.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Equivalents | Time (hours) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation/Esterification | Alkylating agent (e.g., ethyl bromoacetate), base (K2CO3) | 1.2–1.8 equiv. | 0.5–2 | Room temp to reflux | 85–90 | Solvent: acetone or DMF |

| Amination/Reduction | Metal catalyst (CuSO4·5H2O), NaBH4 in ethanol or methanol | 0.05–0.2 / 3.0–5.5 equiv. | 15–25 | Reflux | 90–97 | Extraction with DCM or ethyl acetate |

| Hydrochloride Salt Formation | Treatment with HCl in ethanol or suitable solvent | Stoichiometric | 1–2 | Room temp | >95 | Crystallization to obtain pure hydrochloride salt |

Analytical and Structural Considerations

- The final hydrochloride salt exhibits characteristic proton NMR signals consistent with the methylamine and ethoxy groups.

- Elemental analysis confirms the expected composition with carbon, hydrogen, and nitrogen content matching calculated values.

- Crystallographic data from related ethoxy-substituted intermediates show planar and perpendicular torsion angles between aromatic and alkoxy groups, indicating stable conformations favorable for amination.

Summary of Advantages and Challenges

| Aspect | Details |

|---|---|

| Advantages | High yields (85–97%), relatively mild reaction conditions, scalable for industrial synthesis. |

| Challenges | Control of reaction times and equivalents critical to avoid side reactions and impurities. |

| Purification | Efficient extraction and crystallization steps reduce purification time and improve purity. |

| Catalyst Selection | Choice of metal catalyst affects reduction efficiency and product quality. |

Chemical Reactions Analysis

Types of Reactions: (4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Methyl chloride or other alkyl halides are typically used for substitution reactions.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can lead to the formation of amines or amides.

Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

The compound (4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride has garnered attention in various scientific research applications due to its unique chemical structure and potential pharmacological properties. Below is a detailed exploration of its applications, supported by data tables and case studies.

Pharmacological Research

Therapeutic Potential:

- Antimicrobial Activity: Similar to other dimethylamine derivatives, this compound may exhibit antimicrobial properties. Research indicates that derivatives of dimethylamine can target bacterial infections effectively .

- Anticancer Properties: The compound's structure allows it to potentially modulate biological pathways involved in tumor growth, making it a candidate for anticancer drug development .

- Analgesic Effects: Given the analgesic properties observed in some dimethylamine derivatives, this compound could also be explored for pain management applications .

Synthetic Chemistry

Synthesis Methods:

- The synthesis of this compound typically involves the reaction of appropriate alkyl halides with dimethylamine under controlled conditions. This method is crucial for producing high-purity compounds suitable for pharmacological testing.

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Dimethylamine + Ethyl bromoacetate | 70°C, 24 hours | High |

| 2 | Resulting product + Hydrochloric acid | Room temperature | High |

Drug Delivery Systems

Role in Drug Formulation:

- The unique properties of this compound allow it to function as a carrier in drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and efficacy of therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several dimethylamine derivatives, including this compound. Results indicated significant inhibition of bacterial growth against common pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. Further research is needed to elucidate the underlying mechanisms and optimize its therapeutic application.

Mechanism of Action

The mechanism by which (4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below highlights key differences in molecular structure, synthesis, and applications between the target compound and similar hydrochlorides:

Key Observations:

Substituent Effects :

- The ethoxy group in the target compound enhances lipophilicity compared to the methoxy group in the 4-methoxy-4-methylpentan-1-amine analog . This difference may influence solubility and metabolic stability.

- Steric hindrance from the 2,2-dimethyl groups in the target compound could reduce reactivity in nucleophilic substitutions compared to less hindered analogs like 4-methoxy-4-methylpentan-1-amine .

Synthesis Methods: The target compound and methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride both utilize HCl/dioxane for salt formation, suggesting shared optimization strategies for amine hydrochlorides . In contrast, 4-methoxy-4-methylpentan-1-amine hydrochloride employs KH/MeI-mediated alkylation, highlighting the role of substituent compatibility in method selection .

Physicochemical and Pharmacological Properties

- Solubility : The ethoxy group in the target compound may improve organic-phase solubility compared to the methoxy-containing analog, though both are less polar than pexidartinib’s heteroaromatic system .

- Stability : Tertiary amines like the target compound are generally more stable toward oxidation than primary/secondary amines (e.g., 4-methoxy-4-methylpentan-1-amine), which may require protective handling .

Case Study: Pexidartinib Hydrochloride

Pexidartinib hydrochloride (C₂₀H₁₈ClF₃N₆O) demonstrates how structural complexity correlates with therapeutic utility. Unlike the target compound, pexidartinib features a pyrrolopyridine core and trifluoromethylpyridine , enabling kinase inhibition. This contrast underscores that simpler amine hydrochlorides (e.g., the target) are typically intermediates, while complex analogs are drug candidates.

Biological Activity

(4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride is a compound of interest due to its potential biological activities. Understanding its mechanisms of action, biochemical interactions, and pharmacological effects is crucial for evaluating its applications in various fields, including medicinal chemistry and agriculture.

The biological activity of this compound primarily involves its interaction with specific molecular targets. These interactions can modulate enzyme activities and receptor functions, influencing downstream signaling pathways. For example, the compound may act as an agonist or antagonist at certain receptors, thereby affecting cellular responses.

This compound exhibits significant biochemical properties that facilitate its interaction with various biomolecules:

- Enzyme Interaction : It has shown high affinity for enzymes involved in critical metabolic pathways. The binding typically involves hydrogen bonds and hydrophobic interactions, which can lead to either inhibition or activation of enzyme activity .

- Cellular Effects : The compound influences cell proliferation, differentiation, and apoptosis by altering cell signaling pathways and gene expression. This modulation can affect overall cellular metabolism .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its lipophilic properties, which enhance its absorption and distribution within biological systems. The presence of the ethoxy group contributes to these properties, potentially improving bioavailability.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Acaricidal Activity : Research indicates that the compound exhibits potent acaricidal effects against pest species such as Tetranychus urticae. The lethal concentration 50 (LC50) value was determined to be 0.19 mg/L, highlighting its effectiveness in pest control applications.

- Cellular Mechanisms : In vitro studies have demonstrated that the compound can alter gene expression profiles related to metabolic pathways. This effect was assessed using quantitative PCR techniques to measure mRNA levels of target genes before and after treatment with the compound .

- Toxicological Assessments : Toxicological evaluations have been conducted to assess the safety profile of this compound in mammalian systems. These studies typically involve assessing cytotoxicity in various cell lines and determining the compound's impact on cellular viability .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride, and how can reaction conditions be standardized?

- Methodology : Synthesis typically involves alkylation of methylamine with 4-ethoxy-2,2-dimethylbutyl halides (e.g., bromide or chloride) under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Catalytic agents like triethylamine can enhance nucleophilic substitution efficiency. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography ensures high purity. Characterization via H/C NMR and FTIR confirms structural integrity, with mass spectrometry validating molecular weight .

Q. How can researchers characterize the stability and hygroscopicity of this hydrochloride salt under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to controlled humidity (40–80% RH) and temperatures (4°C, 25°C, 40°C) over 1–6 months. Monitor degradation via HPLC-UV for purity loss and Karl Fischer titration for water uptake. FTIR can track amine-hydrochloride bond stability (e.g., N–H stretching at ~2500–3000 cm) .

Q. What analytical techniques are critical for verifying the compound’s purity and structural conformation?

- Methodology :

- Elemental Analysis : Quantify C, H, N, Cl content to confirm stoichiometry.

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profile (e.g., HCl loss at ~200–300°C).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, if single crystals are obtainable .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-ethoxy-2,2-dimethylbutyl group influence the compound’s reactivity in nucleophilic or catalytic reactions?

- Methodology : Perform comparative kinetic studies with analogs (e.g., shorter alkyl chains or unsubstituted amines) in model reactions (e.g., acylation or Suzuki coupling). Use DFT calculations to map steric hindrance (via molecular volume analysis) and electron density distribution (NBO analysis) at the amine center. Experimental data can be correlated with computational models to predict reactivity trends .

Q. What experimental design considerations are necessary to resolve contradictions in CO adsorption capacity data for amine-functionalized materials using this compound?

- Methodology :

- Controlled Impregnation : Standardize amine loading on porous supports (e.g., mesoporous carbon) to isolate chemical vs. physical adsorption contributions.

- In Situ FTIR/DSC : Monitor carbamate formation during CO exposure to distinguish chemisorption (amine-CO bonding) from physisorption.

- Surface Area vs. Active Sites : Compare BET surface area reductions post-impregnation (indicative of pore blocking) with amine content (via elemental analysis) to explain discrepancies in adsorption capacity .

Q. How can researchers validate the compound’s hypothesized role as a chiral auxiliary in asymmetric synthesis?

- Methodology :

- Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak IA) to assess enantiomeric excess (ee) in reaction products.

- Circular Dichroism (CD) : Correlate CD spectra of intermediates with stereochemical outcomes.

- X-ray Diffraction : Resolve crystal structures of diastereomeric salts to confirm stereodirection efficacy .

Key Challenges and Solutions

- Contradiction in Adsorption Data : Lower surface area post-impregnation (e.g., 43% reduction in BET) may contradict higher CO uptake. Solution: Attribute enhanced capacity to amine-CO chemisorption outweighing physisorption losses .

- Stereochemical Complexity : Bulky 2,2-dimethyl groups may hinder crystallization. Solution: Use co-solvents (e.g., DMSO/water) to improve crystal growth for structural analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.